Cas no 203380-78-3 (5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-amine)

5,7-Dimethyl[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound featuring a fused thiazolo-pyridine core with methyl substituents at the 5 and 7 positions. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the amine group at the 2-position enhances its reactivity, enabling further functionalization for the synthesis of bioactive molecules. Its rigid bicyclic framework contributes to stability, while the methyl groups may influence solubility and metabolic resistance. This compound is particularly useful in the development of kinase inhibitors and other small-molecule therapeutics due to its ability to modulate protein-ligand interactions.
5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-amine structure
203380-78-3 structure
Product Name:5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-amine
CAS No:203380-78-3
MF:C8H9N3S
MW:179.242159605026
MDL:MFCD11557099
CID:3891202
PubChem ID:15808407
Update Time:2025-05-27

5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • Thiazolo[4,5-b]pyridin-2-amine, 5,7-dimethyl-
    • 5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
    • 5,7-Dimethylthiazolo[4,5-b]pyridin-2(3h)-imine
    • 5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-amine
    • CCG-322016
    • CS-0280688
    • MFCD11557099
    • EN300-238948
    • F2135-0617
    • STL278482
    • 203380-78-3
    • AKOS006318089
    • 2-amino-5,7-dimethylthiazolo[4,5-b]pyridine
    • MDL: MFCD11557099
    • Inchi: 1S/C8H9N3S/c1-4-3-5(2)10-7-6(4)12-8(9)11-7/h3H,1-2H3,(H2,9,10,11)
    • InChI Key: XATFKQJGJSMAJW-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC2C1=C(C)C=C(C)N=2

Computed Properties

  • Exact Mass: 179.05171847g/mol
  • Monoisotopic Mass: 179.05171847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 80Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 339.0±34.0 °C at 760 mmHg
  • Flash Point: 158.8±25.7 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

5,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2-amine Security Information

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